Baseline Thiol Reactivity of the Core AcrPip Motif Enables Rational Design of 4-Dimethylamino Derivatives
The parent N-acryloylpiperidine (AcrPip) scaffold, the core motif of 1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-one, has been kinetically characterized against a panel of thiols with varying pKa values. This provides a quantitative baseline for the 4-dimethylamino derivative's reactivity [1]. The second-order rate constant for the reaction of AcrPip with the biologically relevant thiol glutathione (pKa ~8.9) was determined to be in the range of 0.1-1.0 M⁻¹s⁻¹ [2]. The introduction of the electron-donating 4-dimethylamino substituent is expected to reduce the electrophilicity of the acrylamide β-carbon through inductive effects, thereby quantifiably lowering the intrinsic thiol reactivity and potentially enhancing selectivity for hyper-reactive active-site cysteines over abundant off-target thiols like glutathione.
| Evidence Dimension | Second-order rate constant (k₂) for thiol addition |
|---|---|
| Target Compound Data | Predicted to be 0.02–0.5 M⁻¹s⁻¹ based on Hammett σₚ value for 4-N(CH₃)₂ substitution (decreased electrophilicity) |
| Comparator Or Baseline | N-acryloylpiperidine (AcrPip): k₂ ≈ 0.1–1.0 M⁻¹s⁻¹ for glutathione addition at pH 7.4, 25 °C |
| Quantified Difference | Estimated 2- to 10-fold reduction in uncatalyzed thiolation rate relative to AcrPip |
| Conditions | Kinetic assay via HPLC monitoring of thiol adduct formation; pH 7.4 phosphate buffer; 25 °C; AcrPip data from Watt et al. (2023) |
Why This Matters
A reduced intrinsic reactivity, which can be experimentally verified, is a critical parameter for minimizing non-specific protein labeling and hepatotoxicity, making the 4-dimethylamino-AcrPip a potentially safer warhead choice for systemic covalent drugs.
- [1] Watt SKI, Charlebois JG, Rowley CN, Keillor JW. A mechanistic study of thiol addition to N-acryloylpiperidine. Org Biomol Chem. 2023;21(10):2204-2212. View Source
- [2] Watt SKI, Charlebois JG, Rowley CN, Keillor JW. Supporting Information for A mechanistic study of thiol addition to N-acryloylpiperidine. Org. Biomol. Chem. 2023. View Source
